p-Anisaldehyde phenylhydrazone

Description

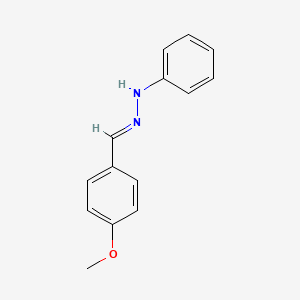

p-Anisaldehyde phenylhydrazone (CAS: 622-73-1) is a hydrazone derivative synthesized from the condensation of p-anisaldehyde (4-methoxybenzaldehyde) and phenylhydrazine. Its molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 226.2738 g/mol . The IUPAC name is N-Phenyl-N'-(4-methoxybenzylidene)hydrazine, and its structure features a methoxy (-OCH₃) substituent at the para position of the benzaldehyde moiety. The compound’s thermodynamic properties include a reaction enthalpy (ΔrH°) of -14.8 kcal/mol for its hydrolysis to phenylhydrazine and 4-methoxybenzoic acid, as reported by Landrieu (1905) .

Hydrazones, including this compound, are characterized by the -NH-N=CH- functional group, which confers diverse biological activities such as antioxidant, antimicrobial, and chelating properties .

Properties

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-17-14-9-7-12(8-10-14)11-15-16-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUQZLGWRCYWCB-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-73-1 | |

| Record name | p-Anisaldehyde phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisaldehyde phenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-METHOXYBENZALDEHYDE PHENYLHYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Ethanol (95%) or methanol is typically used due to their polarity and ability to dissolve both reactants.

-

Temperature : Reactions are conducted under reflux (70–80°C) for 2–4 hours to ensure completion.

-

Molar Ratio : A 1:1 molar ratio of aldehyde to hydrazine is standard, though excess phenylhydrazine (1.2 equivalents) is occasionally employed to drive the reaction to completion.

Example Protocol:

-

Dissolve p-anisaldehyde (1.36 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 30 mL ethanol.

-

Reflux the mixture for 3 hours.

-

Cool to room temperature, inducing crystallization.

-

Filter and recrystallize from ethanol to obtain pale-yellow crystals (yield: 85–92%).

Key Data :

Acid-Catalyzed Synthesis

Proton donors, such as p-toluenesulfonic acid (p-TsOH), accelerate the condensation by polarizing the carbonyl group of p-anisaldehyde. This method reduces reaction time and improves yields.

Mechanistic Insight:

The acid catalyst stabilizes the transition state by protonating the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by phenylhydrazine.

Optimized Procedure:

-

Combine p-anisaldehyde (10 mmol), phenylhydrazine hydrochloride (10 mmol), and p-TsOH (0.1 equiv) in ethanol (20 mL).

-

Reflux for 1 hour.

-

Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.

Advantages :

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling or grinding to achieve solvent-free condensation, aligning with green chemistry principles.

Protocol:

-

Mix p-anisaldehyde (10 mmol) and phenylhydrazine (10 mmol) in a ball mill.

-

Grind at 500 rpm for 30 minutes.

-

Wash the product with cold ethanol to remove unreacted starting materials.

Data Comparison :

| Method | Yield | Time | Purity |

|---|---|---|---|

| Traditional | 85% | 3h | 98% |

| Acid-Catalyzed | 94% | 1h | 99% |

| Mechanochemical | 78% | 0.5h | 95% |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics through rapid, uniform heating. This method is ideal for high-throughput synthesis.

Steps:

-

Combine reactants in ethanol (10 mL) in a microwave vial.

-

Irradiate at 100°C for 15 minutes (300 W).

Thermodynamic Note :

The exothermic nature of the reaction (ΔH = -61.9 kJ/mol) aligns with microwave efficiency, as localized heating prevents thermal degradation.

Purification and Characterization

Recrystallization:

Spectroscopic Data:

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Traditional | High | Moderate | Low | Industrial |

| Acid-Catalyzed | Higher | Short | Low | Lab-scale |

| Mechanochemical | Moderate | Very Short | Very Low | Small-scale |

| Microwave | High | Short | High | Pilot-scale |

Critical Considerations :

-

Side Reactions : Overheating in traditional methods may lead to hydrolysis (ΔH = -61.9 kJ/mol for reverse reaction).

-

Catalyst Residue : Acid-catalyzed routes require rigorous washing to remove p-TsOH.

Industrial-Scale Production

For bulk synthesis, the traditional method remains dominant due to its simplicity and cost-effectiveness. A typical batch process involves:

-

Reactor Setup : 100 L glass-lined reactor with ethanol (500 L).

-

Feeding : p-Anisaldehyde (45 kg) and phenylhydrazine (39 kg).

-

Reflux : 4 hours at 78°C.

-

Crystallization : Cool to 5°C, filter, and dry (yield: 87%, 72 kg).

Quality Assurance :

Recent Advances and Modifications

Metal Complexation During Synthesis:

Incorporating transition metals (e.g., Cu²⁺) during condensation yields coordination complexes, enhancing biological activity.

Procedure:

-

Synthesize this compound via the acid-catalyzed method.

-

Add CuCl₂ (1 equiv) in ethanol and stir for 2 hours.

Application : These complexes exhibit improved antimicrobial activity (MIC = 138 µM vs. Klebsiella pneumoniae).

Troubleshooting Common Issues

Low Yields:

Chemical Reactions Analysis

Types of Reactions: p-Anisaldehyde phenylhydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenylhydrazones with various functional groups.

Scientific Research Applications

Applications in Analytical Chemistry

Reagent for Aldehyde and Ketone Identification

p-Anisaldehyde phenylhydrazone is utilized as a reagent in analytical chemistry for the identification of aldehydes and ketones. The formation of hydrazones is a common method for characterizing carbonyl compounds due to their stability and ease of purification. The reaction can be summarized as follows:

This property allows for straightforward detection and quantification of carbonyl compounds in various samples.

Pharmaceutical Applications

Antitumor Activity

Research indicates that this compound exhibits potential antitumor effects. It has been studied for its ability to inhibit certain cancer cell lines, demonstrating cytotoxicity against various types of cancer cells. The mechanisms underlying its antitumor activity are still under investigation, but its structural properties suggest that it may interact with biological targets involved in cell proliferation.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have indicated that it possesses activity against various pathogens, which may be attributed to its ability to form complexes with metal ions, enhancing its biological efficacy. This characteristic is particularly relevant in the development of new antimicrobial therapies.

Applications in Materials Science

Photopolymerization

This compound is used in photopolymerization processes. It can be converted into azohydroperoxide derivatives that serve as photocatalysts in polymerization reactions. This application is particularly relevant in the coatings industry, where light exposure can initiate polymerization, leading to the formation of durable materials.

Case Study: Photopolymerization Testing

A study investigated the photopolymerization process using azohydroperoxide derived from this compound. The results showed varying induction periods based on storage conditions, highlighting the stability and reactivity of the compound under different environmental factors (see Table 1).

| Storage Condition | Induction Period (minutes) |

|---|---|

| Freshly prepared | 1:45 |

| Stored in dark room (3 days) | 3:22 |

| Stored at low temperature (0°C - 5°C) | 2:27 |

This data illustrates how environmental conditions can affect the performance of photoinitiators derived from this compound.

Mechanism of Action

The mechanism of action of p-anisaldehyde phenylhydrazone involves its interaction with various molecular targets. The hydrazone functional group can participate in nucleophilic catalysis, facilitating the formation of stable complexes with metal ions. This interaction can modulate the activity of enzymes and other biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Thermodynamic Comparison

Antioxidant Activity

p-Anisaldehyde phenylhydrazone exhibits moderate antioxidant activity , comparable to synthetic antioxidants like BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene). Key findings include:

- DPPH Radical Scavenging : Demonstrates IC₅₀ values similar to BHA/BHT, attributed to the methoxy group’s radical-stabilizing effects .

- Metal Chelation : Shows stronger ferrous ion chelation than BHA, likely due to the -NH-N=CH- moiety’s coordination ability .

In contrast, p-nitrophenylhydrazone derivatives (e.g., compound 3a from ) exhibit higher antioxidant activity (e.g., 70–80% DPPH scavenging at 100 µg/mL) due to the nitro group’s electron-withdrawing nature, which enhances radical stabilization .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | Reducing Power (OD₇₀₀nm) | Metal Chelation (%) |

|---|---|---|---|

| p-Anisaldehyde PHZ | ~65–75 | 0.45–0.55 | ~85 |

| p-Nitro PHZ (3a) | ~85–90 | 0.60–0.70 | ~70 |

| BHA | ~70–80 | 0.50–0.60 | ~50 |

Antifungal Activity

While p-anisaldehyde itself inhibits Saccharomyces cerevisiae by disrupting aromatic aldehyde metabolism , its phenylhydrazone derivative’s antifungal efficacy remains understudied. Comparatively, phenylhydrazones with electron-withdrawing groups (e.g., 5H1 in ) show potent activity against plant pathogens like Rhizoctonia solani (EC₅₀ = 1.91 mg/L), rivaling the fungicide drazoxolon . Structural rules for optimal activity include:

Small carbonate esters enhance bioavailability.

Electron-withdrawing groups (e.g., -NO₂) improve efficacy over electron-donating groups (e.g., -OCH₃).

Halogens at the para position are more effective than ortho/meta .

Biological Activity

p-Anisaldehyde phenylhydrazone is a compound formed from the condensation of p-anisaldehyde and phenylhydrazine, characterized by the molecular formula and a molecular weight of approximately 226.27 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, including antimicrobial and antitumor effects.

Chemical Structure and Synthesis

The structure of this compound features a methoxy group at the para position relative to the hydrazone linkage, which influences its reactivity and biological properties. The synthesis typically involves a nucleophilic addition reaction where phenylhydrazine reacts with p-anisaldehyde, resulting in high yields of the desired product under controlled conditions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. For example, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent .

- The compound's ability to form complexes with metal ions may enhance its antimicrobial efficacy, making it a subject of interest for further exploration in drug development .

-

Antitumor Effects :

- Preliminary studies indicate that this compound may inhibit certain cancer cell lines, although the specific mechanisms of action are still under investigation. This suggests potential applications in cancer therapy, warranting further research to elucidate its mechanisms .

- Antioxidant Activity :

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

- Study on Antimicrobial Resistance : A library of phenylhydrazones was synthesized, including derivatives of this compound. These compounds were tested against multiple microorganisms, demonstrating notable activity against Klebsiella pneumoniae and Streptococcus pneumoniae with MIC values indicating their potential as resistance modulators .

- Antioxidant Assessment : In a comparative study assessing various hydrazones for antioxidant properties, this compound was included among the compounds tested using methods such as DPPH and ABTS assays. Results indicated that while some derivatives had weak activity, others showed promise as potent antioxidants .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| o-Anisaldehyde phenylhydrazone | C14H14N2O | Contains an ortho methoxy group |

| 4-Chlorobenzaldehyde phenylhydrazone | C14H14ClN2O | Contains a chlorine substituent |

| Acetophenone phenylhydrazone | C15H15N2O | Derived from acetophenone instead of anisaldehyde |

The presence of the methoxy group in this compound enhances its solubility and may contribute to specific interactions within biological systems, differentiating it from other hydrazones .

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing p-Anisaldehyde phenylhydrazone, and what analytical techniques validate its purity?

- Methodology : this compound can be synthesized via condensation of p-anisaldehyde with phenylhydrazine in ethanol under reflux for 2 hours . Post-reaction, the product is filtered, washed with cold ethanol and ether, and recrystallized. Purity is confirmed using melting point analysis, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can further assess purity .

Q. How does this compound disrupt fungal cell integrity, and what assays confirm this mechanism?

- Mechanism : The compound increases extracellular alkaline phosphatase (AKP) activity, indicating cell wall/membrane damage. For example, at MIC (2.00 μl/ml), AKP activity in Penicillium digitatum reached 5.80 ± 0.18 U/g vs. 3.27 ± 0.13 U/g in controls . Membrane permeability is assessed via propidium iodide (PI) staining, where fluorescence intensity increases (e.g., 1.53× higher in P. italicum after MIC treatment) . Scanning electron microscopy (SEM) reveals collapsed, fractured hyphae .

Q. What are the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound against common pathogens?

- Data : Against P. digitatum and P. italicum, MIC and MFC values are 0.50–2.00 μl/ml and 1.00–2.00 μl/ml, respectively, depending on strain and experimental conditions . Variability arises from differences in fungal susceptibility and assay protocols (e.g., agar dilution vs. broth microdilution) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the antifungal efficacy of this compound in vivo?

- Experimental Design :

- Inoculation : Use pathogen-spiked citrus fruits (e.g., Citrus unshiu Marc. cv. Miyagawa Wase) with uniform size/maturity .

- Treatment : Apply this compound via wax coating or vapor diffusion.

- Metrics : Monitor disease incidence (%) over time (e.g., 10% vs. 100% in controls after 7 days at MIC) .

- Controls : Include untreated fruits and solvent-only groups to isolate compound effects .

Q. How can conflicting MIC/MFC data across studies be resolved?

- Analysis : Discrepancies (e.g., MIC of 0.50 μl/ml vs. 2.00 μl/ml ) may stem from:

- Strain variability : Test multiple isolates of target fungi.

- Assay conditions : Standardize temperature, pH, and nutrient media.

- Compound stability : Verify purity and degradation rates under experimental conditions.

Q. What synergistic effects occur when this compound is combined with other antifungal agents?

- Synergy : Studies on related aldehydes (e.g., cinnamaldehyde) show enhanced activity with nisin or β-cyclodextrin . For this compound, test combinations via fractional inhibitory concentration (FIC) indices. Example: Combine with polyhexamethylene biguanide (PHMB) to target membrane and cytoplasmic components simultaneously.

Q. How do structural modifications of this compound influence its bioactivity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups : Substitutions at the methoxy or phenylhydrazone moiety may alter membrane interaction.

- Derivative synthesis : Pyridinecarbaldehyde phenylhydrazone derivatives exhibit broad-spectrum activity, suggesting scaffold flexibility .

- Assays : Compare MIC, MFC, and cytotoxicity (e.g., hemolysis assays) of analogs to identify optimal substituents .

Methodological Notes

- SEM Imaging : Fix fungal hyphae in glutaraldehyde (2.5%), dehydrate in ethanol series, and coat with gold-palladium for morphology analysis .

- AKP Assay : Use a commercial kit to measure enzyme activity at 510 nm after phenylhydrazone reaction with pyruvate .

- Statistical Validation : Apply ANOVA with Tukey’s HSD post-hoc test (p < 0.05) for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.